PH-46A

Inflammatory Bowel Disease Colitis Histopathology

PH-46A (CAS 1421332-97-9) is a chiral 1,2-indane dimer and a first-in-class, orally bioavailable small molecule developed as a clinical candidate for inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD). It possesses two contiguous (S,S) stereogenic centers, one of which is quaternary.

Molecular Formula C27H24O3
Molecular Weight 396.49
CAS No. 1421332-97-9
Cat. No. B610077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePH-46A
CAS1421332-97-9
SynonymsPH-46A;  PH 46A;  PH46A
Molecular FormulaC27H24O3
Molecular Weight396.49
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1
InChIKeyVISGSZAEZADMTE-VPUSJEBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PH-46A (CAS 1421332-97-9) Procurement Guide: First-in-Class Oral Indane Dimer for IBD Research and Development


PH-46A (CAS 1421332-97-9) is a chiral 1,2-indane dimer and a first-in-class, orally bioavailable small molecule developed as a clinical candidate for inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD) [1]. It possesses two contiguous (S,S) stereogenic centers, one of which is quaternary [2]. PH-46A has completed Phase I clinical evaluation (ISRCTN90725219) and demonstrates a dual mechanism of mast cell stabilization and anti-inflammatory activity, differentiating it fundamentally from corticosteroids and 5-aminosalicylates [3][4].

PH-46A: Why Generic Indane Analogs or Standard IBD Therapies Cannot Substitute Its Unique Pharmacological Profile


Generic substitution is precluded by PH-46A's strict stereochemical requirement for the (S,S)-enantiomer, its unique combination of mast cell stabilizing and 5-lipoxygenase (5-LOX) inhibitory activities not found in any approved IBD therapeutic, and its clinically validated oral bioavailability for gastrointestinal indications [1][2]. The (R,R)-enantiomer generated during non-stereoselective synthesis is biologically inert, meaning racemic or incorrectly synthesized material will lack the desired activity [3]. Furthermore, its dimeric indane scaffold achieves a potency enhancement of approximately two orders of magnitude over monomeric indane precursors, a gain that cannot be replicated by simple monomeric analogs [4].

PH-46A Quantitative Differentiation Evidence: Head-to-Head and Class-Level Datasets for Informed Procurement


Superior Histological Protection vs. Prednisolone in the DSS Murine Colitis Model

In the 5% dextran sulfate sodium (DSS) acute colitis model in BALB/c mice, PH-46A administered orally at 30 mg/kg reduced colonic histological damage scores from a vehicle control of 6.5 ± 0.56 to 1.6 ± 0.24, representing a reduction of >75%. In contrast, the standard-of-care corticosteroid prednisolone at 5 mg/kg reduced scores by only 26% (to 4.8 ± 0.48), an effect that did not achieve statistical significance (P > 0.05) [1]. This demonstrates that PH-46A provides substantially greater histological protection than the clinical benchmark under identical experimental conditions.

Inflammatory Bowel Disease Colitis Histopathology

Greater Disease Activity Index (DAI) Suppression vs. Prednisolone in DSS-Induced Colitis

In the same DSS colitis model, PH-46A at 30 mg/kg reduced the Disease Activity Index (DAI) by approximately 90% by day 7 relative to DSS-only controls. Prednisolone (5 mg/kg) reduced DAI by only 50% over the same period [1]. Additionally, PH-46A limited body weight loss to 6.2% compared to 12.6% for prednisolone and inhibited DSS-induced colon shortening by 76%, versus only 39% for prednisolone [1]. These data span multiple clinically relevant disease indicators and consistently show PH-46A outperforming the steroid comparator.

Inflammatory Bowel Disease Colitis Disease Activity Index

Stereochemical Specificity: Only the (S,S)-PH-46A Enantiomer Is Biologically Active

PH-46A is defined by its (1S,2S) absolute configuration at two contiguous stereogenic centers, one of which is quaternary. The (R,R)-enantiomer, generated as an unwanted byproduct during non-stereoselective synthesis, lacks biological activity [1]. The original synthetic route produces this (R,R)-enantiomer, significantly reducing the yield of active material [2]. This establishes that the specific (S,S)-PH-46A material is non-fungible with any racemic mixture, diastereomeric mixture, or the (R,R)-enantiomer, making certified enantiomeric purity a critical procurement specification.

Stereochemistry Enantiomer 1,2-Indane Dimer

Dimeric Scaffold Confers ~100-Fold Mast Cell Stabilization Potency Gain Over Monomeric Indane Precursors

The dimeric indane scaffold of PH-46A provides mast cell stabilization activity that is approximately two orders of magnitude (~100-fold) greater than that of the monomeric indane series from which it was derived [1]. The monomeric indanones and indanols showed modest activity, whereas the dimeric structure uniquely enables potent inhibition of mast cell degranulation [2][1]. This SAR finding explains why monomeric indane analogs cannot serve as functional substitutes for PH-46A in mast cell-targeted research applications.

Mast Cell Stabilization Indane Dimer Structure-Activity Relationship

Validated Phase I Human Pharmacokinetics with Demonstrated Bioanalytical Stability

PH-46A has undergone rigorous bioanalytical method validation and Phase I clinical pharmacokinetic evaluation. The LC-MS/MS method for human plasma and urine achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL and demonstrated linearity over 0.5–500 ng/mL [1]. PH-46A (as its free acid PH46) exhibited excellent stability: >24 hours at room temperature in plasma, stable through 3 freeze-thaw cycles, stable at -20°C for 83 days in plasma, and stable at -80°C for 154 days in plasma [1]. The Phase I study (ISRCTN90725219), a double-blind, randomized, placebo-controlled, single and multiple ascending dose trial in healthy volunteers, has been completed [2][3]. This clinical-stage validation provides procurement confidence that the compound's pharmacokinetic properties and stability are well-characterized for translational research.

Pharmacokinetics LC-MS/MS Phase I Clinical Trial

PH-46A: Recommended Application Scenarios Based on Verifiable Differentiation Evidence


IBD Preclinical Efficacy Studies Requiring Superior Histological Protection Over Corticosteroid Benchmarks

PH-46A is the compound of choice for murine DSS and IL-10-/- colitis studies where histological endpoint superiority over prednisolone is required. The >75% histological damage score reduction achieved by PH-46A (30 mg/kg, oral) versus the non-significant 26% reduction by prednisolone (5 mg/kg) provides a compelling rationale for selecting PH-46A in studies designed to demonstrate tissue-level efficacy beyond the current corticosteroid standard of care [1]. Procurement of PH-46A for such studies should specify the (S,S)-enantiomer with verified chiral purity [2].

Mast Cell Degranulation and Mast Cell-Driven Inflammation Research

PH-46A is the validated tool compound for mast cell stabilization research where dimeric indane scaffolds are required. The approximately two-orders-of-magnitude potency gain over monomeric indanes in mast cell stabilization assays makes PH-46A the essential positive control and lead scaffold for SAR studies investigating mast cell degranulation inhibition [1]. Researchers studying compound 48/80-induced or IgE-mediated histamine release, 5-LOX activity, and downstream cytokine modulation (IL-6, TNF-α, IL-8) should procure PH-46A as the reference dimeric indane [2].

Pharmaceutical Development and Translational Pharmacokinetic Studies

PH-46A is appropriate for pharmaceutical development programs that require a clinical-stage compound with validated bioanalytical methods. The established LC-MS/MS methodology with an LLOQ of 0.5 ng/mL in human plasma and urine, combined with comprehensive stability characterization (>24 h at RT, 83 days at -20°C in plasma, 154 days at -80°C), enables immediate deployment in PK/PD modeling, formulation development, and bioequivalence studies without the need for de novo method development [1]. Completed Phase I safety and tolerability data further support its use as a reference compound in regulatory-facing development programs [2].

Enantioselective Synthesis and Chiral Purity Reference Standard Development

PH-46A serves as a critical reference standard for enantioselective synthesis programs targeting 1,2-indane dimers. Its well-defined (1S,2S) absolute configuration, established by anomalous dispersion crystallography, combined with documented enantioselective synthetic routes (phase-transfer catalysis with quinine/cinchonidine alkaloids, enzymatic resolution with hydrolase AH-46 achieving up to 77% ee), makes it the benchmark compound for developing and validating chiral analytical methods for this scaffold class [1]. Procurement for this application requires certified enantiomeric purity documentation [2].

Quote Request

Request a Quote for PH-46A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.